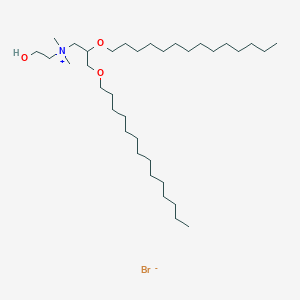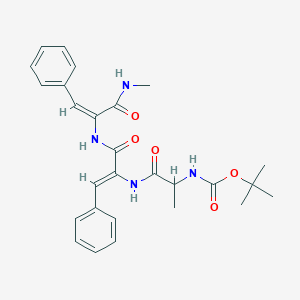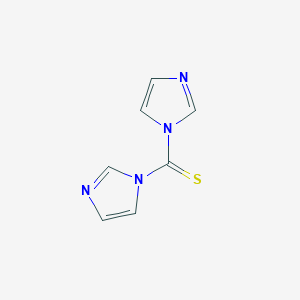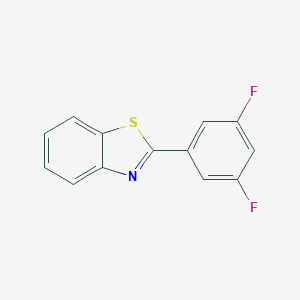![molecular formula C14H12 B131108 2-Methyl-3H-cyclopenta[a]naphthalene CAS No. 150096-60-9](/img/structure/B131108.png)
2-Methyl-3H-cyclopenta[a]naphthalene
描述
“2-Methyl-3H-cyclopenta[a]naphthalene” is a chemical compound with the molecular formula C14H12 . It is also known by other names such as “3H-Benz[e]indene, 2-methyl-”, “2-Methyl-3H-benz[e]indene”, and "2-METHYL-3H-BENE[E]INDENE" .
Synthesis Analysis
The synthesis of “2-Methyl-3H-cyclopenta[a]naphthalene” involves several steps. One approach involves the use of TiCl4-catalyzed reactions of 1-trimethylsilyloxycyclopentene with arylacetaldehydes . Another method involves the ammonolysis of a precursor compound, followed by reduction and subsequent dehydration of the reduced product .Molecular Structure Analysis
The molecular structure of “2-Methyl-3H-cyclopenta[a]naphthalene” is characterized by a cyclopenta[a]naphthalene ring with a methyl group attached . The InChI string representation of the molecule is “InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3” and the canonical SMILES representation is "CC1=CC2=C(C1)C=CC3=CC=CC=C32" .Physical And Chemical Properties Analysis
“2-Methyl-3H-cyclopenta[a]naphthalene” has a molecular weight of 180.24 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 320.8±17.0 °C at 760 mmHg, and a flash point of 154.2±11.7 °C . It has no hydrogen bond donors or acceptors, and no freely rotating bonds .科学研究应用
Formation and Reactivity in Chemical Processes
Formation in Combustion and Space Settings : A study by Li, Zhao, & Kaiser (2023) discusses the formation of 3H-cyclopenta[a]naphthalene and related compounds in high-temperature environments like combustion systems and space. The research emphasizes the significance of methyl-substituted aromatic reactants in forming these compounds.
Synthesis and Reactivity : Asachenko et al. (2008) investigated the synthesis and reactions of 8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene, providing insights into oxidation, bromination, and bond cleavage reactions (Asachenko et al., 2008).
Interaction with Other Chemicals
- Host-Guest Chemistry : The interaction of naphthalene and its methyl derivatives with cyclodextrins in an aqueous medium was studied by Fujiki, Deguchi, & Sanemasa (1988), offering insights into the formation constants and association complexes in host-guest chemistry (Fujiki, Deguchi, & Sanemasa, 1988).
Environmental and Biochemical Implications
- Degradation in Groundwater : Meckenstock, Safinowski, & Griebler (2004) explored the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), including 2-methylnaphthalene, highlighting their significance as groundwater contaminants (Meckenstock, Safinowski, & Griebler, 2004).
Potential Pharmaceutical Applications
- DNA Binding Agent : A study by Kundu (1980) synthesized 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a potential DNA binding agent, demonstrating its inhibitory effect on leukemic cells (Kundu, 1980).
Kinetic and Mechanistic Studies
Gas-phase Reactions with Nitrate Radical : Phousongphouang & Arey (2002) measured rate constants for gas-phase reactions of alkylnaphthalenes, including methylnaphthalenes, with nitrate radicals, providing valuable data for atmospheric chemistry (Phousongphouang & Arey, 2002).
Methylation Kinetics : Güleç, Özen, Niftaliyeva, Aydın, Simsek, & Karaduman (2017) investigated the kinetics of naphthalene methylation over Fe/ZSM-5 zeolite catalysts, focusing on reaction mechanisms and product selectivity (Güleç et al., 2017).
安全和危害
属性
IUPAC Name |
2-methyl-3H-cyclopenta[a]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGQLRATYHGTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345132 | |
| Record name | 2-Methyl-3H-cyclopenta[a]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3H-cyclopenta[a]naphthalene | |
CAS RN |
150096-60-9 | |
| Record name | 2-Methyl-3H-cyclopenta[a]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

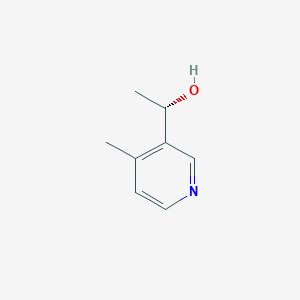
![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)
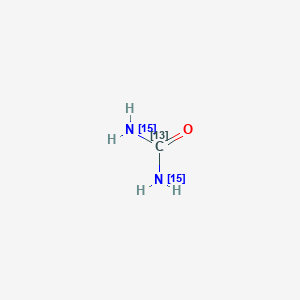
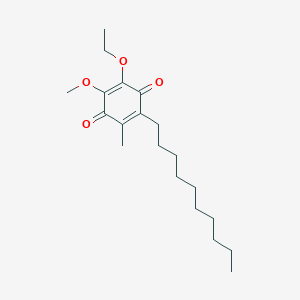
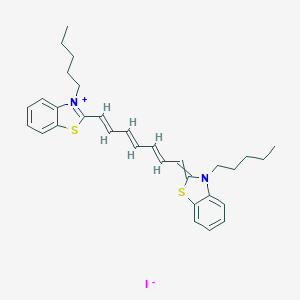
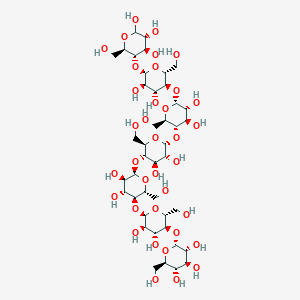
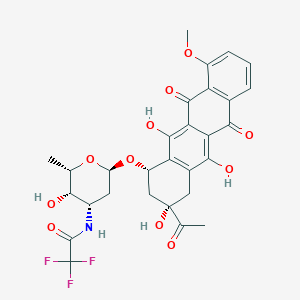
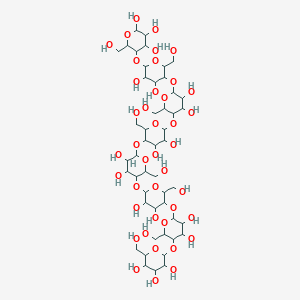
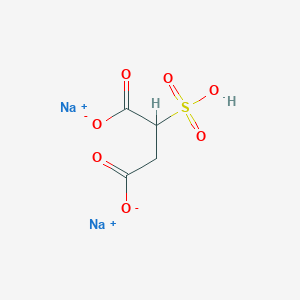
![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
